molecular formula C8H11NO3 B13627047 4-(Tert-butyl)oxazole-5-carboxylic acid

4-(Tert-butyl)oxazole-5-carboxylic acid

Cat. No.: B13627047
M. Wt: 169.18 g/mol
InChI Key: SJOFRBODFRBLKF-UHFFFAOYSA-N
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Description

4-(Tert-butyl)oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a tert-butyl group at position 4 and a carboxylic acid moiety at position 3. The tert-butyl group imparts steric bulk and hydrophobicity, while the carboxylic acid enhances solubility and provides a site for derivatization.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-tert-butyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)12-4-9-6/h4H,1-3H3,(H,10,11)

InChI Key

SJOFRBODFRBLKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(OC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)oxazole-5-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of tert-butyl isocyanide with aldehydes in the presence of a catalyst such as TMSOTf (Trimethylsilyl trifluoromethanesulfonate) to form the oxazole ring . Another approach includes the use of tert-butyl nitrite or isoamyl nitrite for the cyclization of substituted aldoximes and alkynes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of scalable and eco-friendly processes, are likely employed. The use of metal-free synthetic routes is also gaining traction due to their cost-effectiveness and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butyl)oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

    Substitution: The tert-butyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the oxazole ring can yield bromooxazoles, while coupling reactions can produce various substituted oxazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)oxazole-5-carboxylic acid and its derivatives involves interactions with specific molecular targets. For instance, the compound can inhibit biofilm formation by Staphylococcus aureus, which is crucial for its antimicrobial activity . The exact pathways and molecular targets vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-(tert-butyl)oxazole-5-carboxylic acid, enabling a comparative analysis of their properties and applications.

Substituted Oxazole-5-carboxylic Acid Derivatives

  • 4-Methyl-2-(4-(methylsulfonyl)-3-nitrophenyl)oxazole-5-carboxylic acid ():

    • Structure : Oxazole-5-carboxylic acid with a methyl group at position 4 and a 4-(methylsulfonyl)-3-nitrophenyl substituent at position 2.
    • Key Differences : The sulfonyl and nitro groups introduce strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. The synthesis involves hydrolysis of an ester precursor with LiOH, yielding a polar carboxylic acid product.
    • Applications : Likely explored for biological activity due to the nitro and sulfonyl groups, which are common in pharmacophores.
  • 5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid (): Structure: Oxazole-2-carboxylic acid with a 4-(tert-butyl)phenyl group at position 4. Key Differences: The tert-butyl group is on a phenyl ring rather than directly on the oxazole core. This increases hydrophobicity and steric hindrance compared to the target compound. Applications: Potential use in drug discovery as a lipophilic scaffold.

Isoxazole and Benzo-Fused Analogues

  • 5-(tert-Butyl)-3-phenylisoxazole-4-carboxylic acid (): Structure: Isoxazole-4-carboxylic acid with tert-butyl (position 5) and phenyl (position 3) groups. Key Differences: Isoxazole (oxygen and nitrogen adjacent) vs. oxazole (nitrogen and sulfur separated). Isoxazoles are more prone to hydrolysis but offer distinct electronic properties.
  • 2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid (): Structure: Oxazole-5-carboxylic acid with a Boc-protected amino group at position 2. Key Differences: The Boc group introduces a labile protecting moiety, enabling selective deprotection for further functionalization. Applications: Intermediate in peptide synthesis or prodrug design.
  • Benzo[d]oxazole-5-carboxylic acid derivatives (): Structure: Benzene-fused oxazole core with a sulfanyl substituent. Applications: Demonstrated in protease inhibitors (e.g., compound 103g in ).

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Data Reference
4-(Tert-butyl)oxazole-5-carboxylic acid Oxazole tert-butyl (C4), COOH (C5) High hydrophobicity N/A
5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid Oxazole 4-(tert-butyl)phenyl (C5), COOH (C2) Enhanced lipophilicity
5-(tert-Butyl)-3-phenylisoxazole-4-carboxylic acid Isoxazole tert-butyl (C5), phenyl (C3), COOH (C4) Predicted CCS: 245.27 ()
2-((Boc)amino)oxazole-5-carboxylic acid Oxazole Boc-protected NH2 (C2), COOH (C5) Labile protecting group
Benzo[d]oxazole-5-carboxylic acid derivative Benzo-oxazole Sulfanyl group, COOH (C5) IC50: 7.3–8.24 ()

Biological Activity

4-(Tert-butyl)oxazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • IUPAC Name : 4-(Tert-butyl)oxazole-5-carboxylic acid
  • Molecular Formula : C8H11NO3
  • Molecular Weight : 171.18 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of 4-(Tert-butyl)oxazole-5-carboxylic acid is primarily attributed to its ability to interact with various biological macromolecules. The oxazole ring system allows for potential hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors involved in microbial resistance and cancer pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of oxazole derivatives, including 4-(Tert-butyl)oxazole-5-carboxylic acid. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of 4-(Tert-butyl)oxazole-5-carboxylic acid

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus< 10
Escherichia coli< 20
Candida albicans< 15

These results indicate that the compound exhibits significant antimicrobial activity at relatively low concentrations, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of 4-(Tert-butyl)oxazole-5-carboxylic acid. Preliminary findings suggest that while the compound possesses antimicrobial properties, it also maintains a favorable cytotoxicity profile against human fibroblast cells.

Table 2: Cytotoxicity of 4-(Tert-butyl)oxazole-5-carboxylic acid

Concentration (µg/mL)Cytotoxicity (% Cell Viability)
0.195
0.580
1.060

The above data indicates that at lower concentrations, the compound exhibits high cell viability, making it a promising candidate for further development as an antimicrobial agent with minimal cytotoxic effects.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by Singh et al. evaluated the antibacterial activity of various oxazole derivatives, including those similar to 4-(Tert-butyl)oxazole-5-carboxylic acid. The findings revealed that certain derivatives demonstrated superior activity against S. aureus, with MIC values significantly lower than traditional antibiotics like ampicillin .
  • Biofilm Reduction : In vitro studies showed that compounds similar to 4-(Tert-butyl)oxazole-5-carboxylic acid effectively reduced biofilm formation in pathogenic strains, achieving over 90% reduction in biofilm mass at optimal concentrations . This property is particularly relevant for treating chronic infections where biofilm formation is a significant challenge.
  • Mechanistic Insights : Research indicated that the mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival . Further studies are needed to elucidate the exact molecular interactions involved.

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